molecular formula C23H23NO4 B8250468 (R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid

(R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid

Cat. No.: B8250468
M. Wt: 377.4 g/mol
InChI Key: ZZYQUDUWULJEHG-QHCPKHFHSA-N
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Description

®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group can be easily removed under mild conditions, making it a popular choice in the field of organic chemistry.

Preparation Methods

The synthesis of ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for the efficient synthesis of large quantities of the compound .

Chemical Reactions Analysis

®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group in the compound can be oxidized to form an epoxide or a diol. Common oxidizing agents for this reaction include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding saturated derivative. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for this transformation.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Scientific Research Applications

®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The primary function of ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is to protect the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing it from reacting with other reagents during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .

Comparison with Similar Compounds

Similar compounds to ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid include other Fmoc-protected amino acids such as:

  • Fmoc-phenylalanine
  • Fmoc-tryptophan
  • Fmoc-leucine

These compounds also serve as protecting groups for amino acids during peptide synthesis. ®-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which can undergo additional chemical transformations, providing more versatility in synthetic applications .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQUDUWULJEHG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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